Isobutyl 2-(methylamino)benzoate

Description

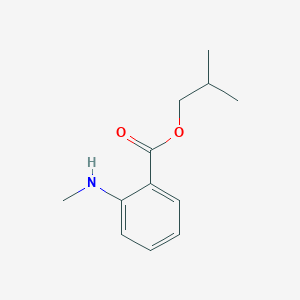

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)8-15-12(14)10-6-4-5-7-11(10)13-3/h4-7,9,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYZGTHZBSYUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867158 | |

| Record name | Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish solid; Fruity grapefruit aroma | |

| Record name | Isobutyl N-methylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1539/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Isobutyl N-methylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1539/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65505-24-0 | |

| Record name | 2-Methylpropyl 2-(methylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65505-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl N-methylanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2-(methylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL N-METHYLANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO2PZH1T3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isobutyl 2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 2-(methylamino)benzoate, also known as Isobutyl N-methylanthranilate, is an aromatic ester with applications in the flavor and fragrance industries.[1] Its chemical structure, characterized by an isobutyl ester of N-methylanthranilic acid, imparts a fruity aroma reminiscent of grapefruit and grape.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. While its primary current use is in perfumery, understanding its chemical characteristics is crucial for exploring potential applications in other areas of chemical and pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | 2-methylpropyl 2-(methylamino)benzoate | |

| Synonyms | Isobutyl N-methylanthranilate, iso-Butyl N-methyl anthranilate | |

| CAS Number | 65505-24-0 | |

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| Appearance | Pale yellow solid (estimated) | [1] |

| Melting Point | 70 °C (at 760 mmHg) | [1] |

| Boiling Point | 296 - 297 °C (at 760 mmHg) | [1] |

| Flash Point | 133.33 °C (272.00 °F; TCC) | [1] |

| Density | 1.053 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Very slightly soluble in water (10.15 mg/L at 25 °C, estimated). Soluble in alcohol. | [1] |

| logP (o/w) | 4.078 (estimated) | [1] |

| Assay | 97.00 to 100.00% | [1] |

Synthesis

The primary method for the synthesis of this compound is the Fischer-Speier esterification of N-methylanthranilic acid with isobutanol, using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[2][3]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

N-methylanthranilic acid

-

Isobutanol (2-methyl-1-propanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methylanthranilic acid and an excess of isobutanol (e.g., 5-10 molar equivalents).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction can be monitored by thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons), the N-methyl group (a singlet), and the aromatic protons of the benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the carbons of the isobutyl and N-methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-O stretching bands, and bands corresponding to the N-H stretching and C-N stretching of the secondary amine, as well as characteristic absorptions for the substituted aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 207, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the isobutyl group and other characteristic cleavages of the ester and N-methylanthranilate moiety.

Biological Activity and Metabolism

Biological Activity

There is limited publicly available information specifically on the biological activity of this compound beyond its use as a flavoring and fragrance agent. However, related anthranilate esters have been studied for various biological activities. For instance, some N-methylanthranilate derivatives have shown potential antinociceptive and analgesic properties.[4] Further research is needed to determine if this compound possesses any significant pharmacological or toxicological effects.

Metabolism

Anthranilate esters are generally expected to be absorbed and then hydrolyzed in the liver to their corresponding alcohol (isobutanol) and carboxylic acid (N-methylanthranilic acid).[5] These metabolites are then further processed and excreted.[5]

Caption: General metabolic pathway of anthranilate esters.

Safety and Toxicology

Specific toxicological data for this compound is not extensively available in public literature. As a fragrance ingredient, it is subject to safety assessments by industry bodies such as the Research Institute for Fragrance Materials (RIFM). It is noted that the material has the potential to form nitrosamines in nitrosating systems, and downstream users should be notified of this potential.[1] For related compounds like methyl anthranilate, the acute oral toxicity is low.[6] As with any chemical, appropriate personal protective equipment should be used when handling this compound in a laboratory setting.

Conclusion

This technical guide has summarized the key chemical properties of this compound, including its physicochemical characteristics, a plausible synthetic route, and expected spectral features. While its current applications are primarily in the flavor and fragrance industry, the information provided here serves as a foundational resource for researchers and scientists who may wish to explore this compound for other potential applications in chemistry and drug development. Further research into its biological activity and toxicological profile is warranted to fully understand its potential.

References

An In-depth Technical Guide to the Synthesis of Isobutyl N-methyl Anthranilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl N-methyl anthranilate is an aromatic ester with applications in the flavor, fragrance, and pharmaceutical industries. Its synthesis can be approached through several distinct chemical pathways, each offering advantages in terms of starting material availability, yield, and scalability. This technical guide provides a comprehensive overview of the primary methods for the synthesis of isobutyl N-methyl anthranilate, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid in research and development.

Core Synthesis Methodologies

The synthesis of isobutyl N-methyl anthranilate can be broadly categorized into two primary strategies:

-

Esterification of N-methylanthranilic acid: This classic approach involves the reaction of N-methylanthranilic acid with isobutyl alcohol, typically in the presence of an acid catalyst.

-

N-methylation of isobutyl anthranilate: This method starts with the readily available isobutyl anthranilate and introduces the N-methyl group through reaction with a suitable methylating agent.

Additionally, a "one-pot" synthesis starting from isatoic anhydride presents an efficient alternative for producing N-alkylated anthranilate esters.

Comparative Data of Synthesis Methods

The following table summarizes key quantitative data for analogous synthesis methods, primarily focusing on the production of methyl N-methylanthranilate, which serves as a valuable reference for the synthesis of the isobutyl ester.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Reported Purity | Reference |

| Fischer-Speier Esterification | N-methylanthranilic acid, Methanol | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | >80% | High, requires purification | [1] |

| Reductive Alkylation | Methyl anthranilate, Formaldehyde | Hydrogen (H₂), Palladium on carbon (Pd/C) | 69% - 96.5% | 97.3% - 99% | [1] |

| Methylation of Methyl Anthranilate | Methyl anthranilate, Dimethyl sulfate | Sodium bicarbonate (NaHCO₃) | ~52% | 99% | [1] |

| From Isatoic Anhydride | Isatoic anhydride, Dimethyl sulfate, Methanol | Potassium hydroxide (KOH) | ~85% | ~97% | [2] |

Experimental Protocols

Method 1: Fischer-Speier Esterification of N-methylanthranilic Acid

This method involves the acid-catalyzed esterification of N-methylanthranilic acid with isobutyl alcohol.

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylanthranilic acid in an excess of anhydrous isobutyl alcohol. A molar ratio of 1:10 to 1:20 (N-methylanthranilic acid to isobutyl alcohol) is recommended to drive the reaction equilibrium towards the product.

-

While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol % relative to the N-methylanthranilic acid). This addition is exothermic.

Reaction and Work-up:

-

Heat the reaction mixture to a gentle reflux using a heating mantle and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Reduce the volume of the mixture using a rotary evaporator to remove the excess isobutyl alcohol.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).[1]

Purification:

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent using a rotary evaporator to obtain the crude isobutyl N-methyl anthranilate.

-

Further purification can be achieved by vacuum distillation.

Method 2: N-methylation of Isobutyl Anthranilate

This protocol describes the N-methylation of isobutyl anthranilate using a methylating agent like dimethyl sulfate.

Reaction Setup:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve isobutyl anthranilate in a suitable aprotic solvent such as toluene or tetrahydrofuran (THF).

-

Add a base, such as sodium carbonate or potassium carbonate, to the mixture to act as a proton scavenger.

Reaction and Work-up:

-

Cool the mixture in an ice bath.

-

Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise from the dropping funnel, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of an aqueous ammonium hydroxide solution to destroy any excess methylating agent.

-

Separate the organic layer, and wash it sequentially with water and brine.

Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude isobutyl N-methyl anthranilate by vacuum distillation.

Method 3: Synthesis from Isatoic Anhydride (One-Pot)

This method provides a facile, one-pot synthesis starting from isatoic anhydride.[2]

Reaction Setup:

-

To a suspension of a solid metal hydroxide (e.g., pulverized potassium hydroxide) in a polar aprotic solvent like dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) under a nitrogen atmosphere, add a solution of isatoic anhydride in the same solvent.[2] The addition is typically carried out at around 30°C over 30 minutes.[2]

-

After the formation of the N-metal salt of isatoic anhydride, a methylating agent such as dimethyl sulfate is added.[2]

Reaction and Work-up:

-

After the N-methylation step, isobutyl alcohol is added to the reaction mixture.

-

The mixture is then heated to distill off any lower-boiling components, with the temperature reaching around 100°C.[2]

-

After cooling, water is added, and the mixture is extracted with a non-polar solvent like hexane.[2]

-

The combined organic phases are washed with water.

Purification:

-

The solvent is removed on a rotary evaporator.[2]

-

The resulting crude isobutyl N-methyl anthranilate can be purified by vacuum distillation.

Visualizations

Synthesis Pathways

Caption: Key synthesis pathways for isobutyl N-methyl anthranilate.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Isobutyl 2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Isobutyl 2-(methylamino)benzoate (CAS No. 65505-24-0). Due to the limited availability of experimentally determined data in public-access literature, this document combines predicted values from computational models with general experimental protocols for determining key physicochemical properties. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in this compound.

Introduction

This compound is an ester of N-methylanthranilic acid and isobutanol. Its structural features, containing an aromatic amine and an ester functional group, suggest potential applications in various fields, including fragrance, flavor, and potentially as an intermediate in organic synthesis for pharmaceutical and other specialty chemicals. A thorough understanding of its physical and chemical properties is essential for its handling, characterization, and application in research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | iso-Butyl N-methyl anthranilate, Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester |

| CAS Number | 65505-24-0[1][2] |

| Molecular Formula | C₁₂H₁₇NO₂[1][2] |

| Molecular Weight | 207.27 g/mol [2] |

| Chemical Structure |

|

Physical Properties

| Property | Predicted Value | Experimental Protocol Reference |

| Boiling Point | 296.9 ± 13.0 °C[2] | Section 7.1 |

| Density | 1.053 ± 0.06 g/cm³[2] | Section 7.2 |

| Melting Point | Not available | - |

| Vapor Pressure | Not available | - |

| Solubility | Not available | Section 7.3 |

| Appearance/Odor | Fruity, grapefruit, grape-like odor[2] | - |

| pKa | 2.83 ± 0.10[2] | - |

| LogP | 4.10[2] | - |

Chemical Properties and Reactivity

Detailed experimental studies on the chemical reactivity and stability of this compound are not widely published. General knowledge of ester and aromatic amine chemistry suggests the following:

-

Hydrolysis: As an ester, it is susceptible to hydrolysis under both acidic and basic conditions to yield N-methylanthranilic acid and isobutanol.

-

Oxidation: The aromatic amine group may be sensitive to oxidation.

-

Stability: The compound should be stored in a cool, dark place in an inert atmosphere to prevent degradation.[2]

Spectroscopic Data

While the NIST WebBook indicates the availability of Infrared (IR) and Mass Spectrometry (MS) data, publicly accessible, high-resolution spectra suitable for detailed analysis are limited.[1] General principles for the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include those for the isobutyl group protons (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), aromatic protons, and a signal for the N-methyl group. The amine proton may be a broad singlet.

-

¹³C NMR: Expected signals would include those for the isobutyl carbons, the aromatic carbons, the N-methyl carbon, and the ester carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the alkyl and aromatic groups, the C=O of the ester, and C-N and C-O stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would likely show the molecular ion peak. Common fragmentation patterns for esters include the loss of the alkoxy group and cleavage at the carbonyl group.

Synthesis

A potential synthesis route for this compound would involve the Fischer esterification of N-methylanthranilic acid with isobutanol in the presence of an acid catalyst.

Logical Workflow for Synthesis

References

In-Depth Technical Guide to the Spectroscopic Data of Isobutyl N-methylanthranilate (CAS Number: 65505-24-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound identified by CAS number 65505-24-0, Isobutyl N-methylanthranilate. This compound, with the molecular formula C₁₂H₁₇NO₂, is recognized for its applications in the fragrance and flavor industries.[1] A thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and research applications. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and a logical workflow for its analysis.

Chemical Information

| Property | Value | Source |

| Chemical Name | Isobutyl 2-(methylamino)benzoate | [2] |

| CAS Number | 65505-24-0 | [2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [3] |

| Molecular Weight | 207.27 g/mol | [3] |

| Synonyms | iso-Butyl N-methyl anthranilate, 2-Methylpropyl 2-(methylamino)benzoate | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.8 - 8.0 | Doublet | Aromatic H |

| 7.3 - 7.5 | Triplet | Aromatic H |

| 6.5 - 6.7 | Multiplet | Aromatic H (2H) |

| 4.1 - 4.2 | Doublet | -OCH₂- |

| 2.9 - 3.0 | Singlet | N-CH₃ |

| 2.0 - 2.2 | Multiplet | -CH(CH₃)₂ |

| 1.0 - 1.1 | Doublet | -CH(CH₃)₂ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~150 | Aromatic C-N |

| ~134 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~116 | Aromatic C-H |

| ~113 | Aromatic C-H |

| ~110 | Aromatic C-CO |

| ~71 | -OCH₂- |

| ~30 | N-CH₃ |

| ~28 | -CH(CH₃)₂ |

| ~19 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of Isobutyl N-methylanthranilate is available from the NIST Chemistry WebBook. The spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H Stretch |

| ~2960 | C-H Stretch (Aliphatic) |

| ~1700 | C=O Stretch (Ester) |

| ~1600, ~1500 | C=C Stretch (Aromatic) |

| ~1250 | C-O Stretch (Ester) |

| ~1150 | C-N Stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of Isobutyl N-methylanthranilate is available from the NIST Chemistry WebBook. The fragmentation pattern provides key information for structural confirmation.

| m/z | Relative Intensity (%) | Assignment |

| 207 | ~30 | [M]⁺ (Molecular Ion) |

| 151 | ~100 | [M - C₄H₈]⁺ |

| 134 | ~40 | [M - C₄H₉O]⁺ |

| 118 | ~20 | [M - C₄H₉O₂]⁺ |

| 91 | ~15 | [C₇H₇]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided below. These are generalized procedures that are representative of the techniques used for the analysis of organic compounds like Isobutyl N-methylanthranilate.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: A sample of approximately 5-10 mg of Isobutyl N-methylanthranilate is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a proton resonance frequency of 400 MHz or higher is typically used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 250 ppm) is employed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

Gas-Phase Infrared (IR) Spectroscopy (General Protocol)

-

Sample Preparation: A small amount of liquid Isobutyl N-methylanthranilate is injected into a heated gas cell. The temperature of the cell is maintained at a level sufficient to ensure the complete vaporization of the sample without causing thermal decomposition.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Thermo Fisher Scientific, PerkinElmer) equipped with a gas cell with an appropriate path length is used.

-

Data Acquisition: The FTIR spectrometer is purged with a dry, inert gas (e.g., nitrogen) to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty gas cell is recorded. The sample is then introduced into the cell, and the sample spectrum is acquired. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum. A typical spectral resolution is 4 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS) (General Protocol)

-

Sample Introduction: The sample is introduced into the mass spectrometer's ion source, typically via a gas chromatograph (GC-MS) for separation and purification, or by a direct insertion probe. For GC-MS, the compound is first vaporized and passed through a chromatographic column.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Logical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of Isobutyl N-methylanthranilate.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of Isobutyl N-methylanthranilate. For more in-depth analysis, it is recommended to consult the original data sources and perform experimental validation.

References

An In-depth Technical Guide to Isobutyl 2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and key physicochemical properties of Isobutyl 2-(methylamino)benzoate, a compound of interest in various scientific and commercial applications.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a range of applications, from analytical method development to computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | NIST[1] |

| Molecular Weight | 207.2689 g/mol | NIST[1] |

| CAS Registry Number | 65505-24-0 | NIST[1] |

| IUPAC Name | Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester | NIST[1] |

| Alternative Names | iso-Butyl N-methyl anthranilate, this compound | NIST[1], ChemicalBook[2] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the bonding patterns that define the molecule's geometry and chemical reactivity. The structure consists of a benzoate core with a methylamino group at the ortho position and an isobutyl ester linkage.

References

An In-depth Technical Guide to the Synthesis of Isobutyl 2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing Isobutyl 2-(methylamino)benzoate, a significant compound in various chemical and pharmaceutical applications. This document details the necessary starting materials, reaction conditions, and expected outcomes, presenting quantitative data in accessible tables. Furthermore, it offers detailed experimental protocols and visual diagrams of the synthesis workflows to aid in practical application and understanding.

Core Synthesis Routes: An Overview

The synthesis of this compound can be effectively achieved through two primary methodologies: a direct one-pot synthesis from isatoic anhydride and a two-step process involving the initial synthesis of isobutyl anthranilate followed by N-methylation. The one-pot synthesis is often favored for its efficiency and reduced number of intermediate handling steps.

Route 1: One-Pot Synthesis from Isatoic Anhydride

This streamlined approach combines N-methylation and esterification in a single reaction vessel, offering a time and resource-efficient pathway to the target molecule. The reaction proceeds by the N-alkylation of isatoic anhydride, followed by ring-opening and esterification with isobutyl alcohol.

Logical Workflow for One-Pot Synthesis

Technical Guide: Isobutyl 2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Isobutyl 2-(methylamino)benzoate, including its chemical identity, properties, and potential applications based on available data.

Chemical Identity and Nomenclature

The compound specified is an organic chemical belonging to the benzoate ester class. It is structurally defined by a benzoate core derived from benzoic acid, featuring a methylamino group at the second position of the benzene ring and an isobutyl group forming the ester linkage.

-

Common Name: this compound

-

Systematic IUPAC Name: 2-Methylpropyl 2-(methylamino)benzoate[1]

-

Synonyms: Isobutyl N-methylanthranilate, 2-Methylpropyl 2-N-methylaminobenzoate, Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester[1][2]

-

CAS Registry Number: 65505-24-0[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are crucial for understanding the compound's behavior in various experimental and application settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [2][3] |

| Molecular Weight | 207.27 g/mol | [2][3] |

| Boiling Point (Predicted) | 296.9 ± 13.0 °C | [3] |

| Density (Predicted) | 1.053 ± 0.06 g/cm³ | [3] |

| Acidity (pKa, Predicted) | 2.83 ± 0.10 | [3] |

| LogP (Predicted) | 4.10 | [3] |

| Odor Profile | Fruity, with notes of grapefruit and grape. | [3] |

| FEMA Number | 4149 (as ISOBUTYL N-METHYLANTHRANILATE) | [3] |

Structural Identifiers:

-

InChI: InChI=1S/C12H17NO2/c1-9(2)8-15-12(14)10-6-4-5-7-11(10)13-3/h4-7,9,13H,8H2,1-3H3[1][2]

-

SMILES: CC(C)COC(=O)C1=CC=CC=C1NC[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general synthetic pathway can be inferred from standard organic chemistry principles. The most common method for synthesizing esters is through Fischer esterification.

Hypothetical Synthesis via Fischer Esterification:

This process involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

-

Reactants:

-

N-Methylanthranilic acid (2-(methylamino)benzoic acid)

-

Isobutanol (2-methyl-1-propanol)

-

-

Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Procedure Outline:

-

N-Methylanthranilic acid and an excess of isobutanol are combined in a round-bottom flask.

-

A catalytic amount of strong acid is added.

-

The mixture is heated to reflux. The reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC) to track the consumption of the starting material.

-

Water, a byproduct of the reaction, is removed to drive the equilibrium towards the product side. This is often accomplished using a Dean-Stark apparatus.

-

Upon completion, the reaction mixture is cooled, and the excess acid is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography or distillation.

-

Logical Workflow for Synthesis:

Below is a Graphviz diagram illustrating the logical workflow for the proposed synthesis.

Potential Applications and Biological Relevance

The presence of both hydrophobic (isobutyl group) and moderately polar (amino and ester) functionalities suggests the compound has potential applications in organic synthesis and medicinal chemistry.[1] The methylamino group imparts basic properties that can influence its reactivity and interactions with biological targets.[1]

-

Flavor and Fragrance: Its fruity and grape-like odor profile indicates potential use as a fragrance or flavoring agent, similar to related anthranilate esters.[3]

-

Pharmaceutical Research: The anthranilate scaffold is a common feature in various biologically active molecules. Derivatives of this structure are explored for a range of therapeutic applications, although no specific biological activities for this compound have been detailed in the available literature.

Signaling Pathway Context (Hypothetical):

While no specific signaling pathways involving this compound are documented, many fragrance molecules and esters interact with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). A generalized pathway is depicted below.

This guide provides a summary of the available technical information for this compound. Further research and experimental validation are necessary to fully characterize its properties and potential applications in drug development and other scientific fields.

References

Methodological & Application

Analytical methods for Isobutyl 2-(methylamino)benzoate quantification

An increasing interest in the quantitative analysis of Isobutyl 2-(methylamino)benzoate, a compound with potential applications in various industries, necessitates the development of robust and reliable analytical methodologies. This document provides detailed application notes and protocols for the quantification of this compound in different sample matrices, targeting researchers, scientists, and professionals in drug development. The methods described are based on established analytical techniques for structurally similar compounds and provide a strong foundation for laboratory implementation and validation.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary recommended methods due to their sensitivity, selectivity, and reproducibility.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds. When coupled with a UV or fluorescence detector, it offers excellent sensitivity and selectivity for aromatic compounds like this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides high-resolution separation and definitive mass spectral data for unambiguous identification and quantification.

Experimental Workflows

The general workflow for the quantification of this compound involves sample preparation followed by instrumental analysis. The specific steps may vary depending on the sample matrix and the chosen analytical technique.

Gas Chromatography Methods for the Analysis of Benzoate Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of benzoate derivatives using gas chromatography (GC). It covers direct analysis of volatile esters and methods requiring derivatization for polar analytes like benzoic acid, catering to various sample matrices.

Introduction

Benzoate derivatives are a broad class of chemical compounds derived from benzoic acid, widely used as preservatives in food and beverages, as plasticizers, and as active pharmaceutical ingredients or key intermediates in drug synthesis. Accurate and reliable quantification of these compounds is crucial for quality control, regulatory compliance, safety assessment, and research and development. Gas chromatography, with its high resolution and sensitivity, offers a robust platform for the analysis of these derivatives. This document outlines several GC-based methods, including those coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Method 1: Direct Analysis of Volatile Benzoate Esters by GC-FID

This method is suitable for the analysis of volatile and thermally stable benzoate esters, such as methyl benzoate, ethyl benzoate, and other short-chain alkyl esters.

Experimental Protocol

1. Sample Preparation:

-

Prepare a standard stock solution of the target benzoate ester isomers at a concentration of approximately 1000 µg/mL in a suitable volatile solvent like hexane or ethyl acetate.

-

From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 100 µg/mL by serial dilution in the same solvent.[1]

-

For liquid samples, dilute an appropriate volume with the solvent to bring the analyte concentration within the calibration range. For solid samples, perform a solvent extraction followed by dilution.

2. GC-FID Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7820A GC system or equivalent.[2]

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

-

Carrier Gas: High-purity helium or hydrogen.[1]

-

Inlet: Split/splitless injector.

-

Detector: Flame Ionization Detector (FID).

Table 1: GC-FID Instrumental Parameters for Direct Analysis of Volatile Benzoate Esters

| Parameter | Value |

| Inlet Temperature | 250°C[1] |

| Injection Volume | 1 µL[1] |

| Split Ratio | 50:1[1] |

| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5 min[1] |

| Carrier Gas Flow Rate | Constant flow, specific rate to be optimized for the instrument |

| Detector Temperature | 280°C[1] |

Data Presentation

Table 2: Expected Performance Characteristics for Direct GC-FID Analysis

| Analyte Example | Expected Retention Time (min) | Linearity (r²) | Precision (%RSD) |

| Methyl Benzoate | Dependent on specific conditions | > 0.995 | < 5% |

| Ethyl Benzoate | Dependent on specific conditions | > 0.995 | < 5% |

Note: Retention times are highly dependent on the specific instrument and column conditions.

Method 2: Analysis of Benzoic Acid and its Salts via Derivatization GC-MS

Due to the high polarity and low volatility of benzoic acid and its salts, direct GC analysis is challenging, often resulting in poor peak shape and low sensitivity.[3][4] Derivatization to a more volatile and thermally stable form is therefore essential. Silylation is a common and effective derivatization technique.[5][6]

Experimental Protocol

1. Sample Preparation and Derivatization:

-

For Food and Beverage Samples:

-

For Biological Samples (Serum/Plasma):

-

Derivatization (Silylation):

-

To the dried extract or a known amount of the prepared sample, add a silylating agent. A common reagent is a mixture of N,O-Bis(trimethylsilyl)acetamide (BSA) and Trimethylchlorosilane (TMCS).

-

For example, add 50 µL of BSA:TMCS:pyridine (1:1:2) and react for 45 minutes at room temperature or 20 minutes at 60°C.

-

Alternatively, use hexamethyldisilazane and react at 70°C for 20 minutes in the injection vial.[3] The resulting trimethylsilyl (TMS) ester of benzoic acid is then analyzed.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: GCMS-QP2010 Plus or equivalent.[7]

-

Column: Rtx-5MS (or equivalent), 30 m x 0.25 mm I.D., df = 0.25 µm.[7]

-

Carrier Gas: Helium.[7]

-

Mass Spectrometer: Capable of electron ionization (EI).

Table 3: GC-MS Instrumental Parameters for Derivatized Benzoate Analysis

| Parameter | Value |

| Inlet Temperature | 250°C[7] |

| Injection Volume | 1 µL[7] |

| Split Ratio | 10:1[7] |

| Oven Temperature Program | Initial: 60°CRamp: 15°C/min to 280°C, hold for 20 min[7] |

| Carrier Gas Control | Constant Linear Velocity Mode (e.g., 45.0 cm/sec)[7] |

| Transfer Line Temperature | 260°C[7] |

| Ion Source Temperature | 230°C[7] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-300[7] |

Data Presentation

Table 4: Quantitative Performance Data for Derivatized Benzoic Acid Analysis

| Parameter | Value | Reference |

| Linearity Range | 10–1000 µg/mL | [8] |

| Correlation Coefficient (r²) | > 0.998 | [8] |

| Limit of Detection (LOD) | 0.015 to 3.3 µg/mL | [8] |

| Recovery | 95–105% | [8] |

| Precision (%RSD) | 0.86–6.0% | [8] |

Method 3: Acylation Derivatization and Dispersive Liquid-Liquid Microextraction (DLLME) GC-MS

This advanced method offers high sensitivity and is suitable for complex matrices by combining derivatization with a highly efficient extraction and preconcentration step.[9][10]

Experimental Protocol

1. Sample Preparation, Derivatization, and Extraction:

-

Adjust the pH of the aqueous sample as needed.

-

Acylation Derivatization: Add 150 µL of ethanol, 30 µL of pyridine, and 30 µL of isobutyl chloroformate (iBCF) to the sample.[9][10]

-

DLLME: Rapidly inject 1 mL of chloroform (as the extraction solvent) into the derivatization mixture.[9][10]

-

Centrifuge to separate the phases.

-

Collect the sedimented organic phase for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

Instrumental conditions can be similar to those described in Method 2, with potential optimization of the temperature program based on the volatility of the acylated derivatives.

Data Presentation

This method has been shown to increase sensitivity by tenfold compared to non-derivatized analysis and improves chromatographic peak shape.[9][10] Quantitative data for specific benzoate derivatives should be established through method validation. In one study, the concentration of sodium benzoate in a soft drink was determined to be 226 µg/mL using this method.[9][10]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. benchchem.com [benchchem.com]

- 6. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods [file.scirp.org]

- 10. An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods [scirp.org]

Isobutyl 2-(methylamino)benzoate: Application Notes and Protocols for Flavor and Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 2-(methylamino)benzoate, also known as iso-Butyl N-methyl anthranilate, is an aromatic compound valued for its sweet, fruity aroma with distinct grape and grapefruit notes.[1][2][3] This ester of N-methylanthranilic acid and isobutanol is utilized in the flavor and fragrance industry to impart these characteristic notes to a variety of consumer products. Its chemical structure contributes to a unique sensory profile that is of interest for new product development and sensory research. This document provides detailed application notes and experimental protocols for the use of this compound in flavor and fragrance research.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | iso-Butyl N-methyl anthranilate, 2-Methylpropyl 2-(methylamino)benzoate | [4] |

| CAS Number | 65505-24-0 | [1][5] |

| FEMA Number | 4149 | [2][3] |

| Molecular Formula | C12H17NO2 | [5] |

| Molecular Weight | 207.27 g/mol | [2][5] |

| Appearance | Pale yellow solid (estimated) | [1][6] |

| Melting Point | 70.00 °C @ 760.00 mm Hg | [1][6] |

| Boiling Point | 296.00 to 297.00 °C @ 760.00 mm Hg | [1] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [1] |

| Flash Point | 272.00 °F (133.33 °C) (closed cup) | [1][7] |

| Solubility | Soluble in alcohol; very slightly soluble in water. | [1][5] |

Organoleptic Profile

The sensory characteristics of this compound are its most defining feature for flavor and fragrance applications.

| Sensory Attribute | Descriptors | Reference |

| Odor Type | Fruity | [1][7] |

| Odor Description | Fruity, grapefruit, grape. | [1][2][3] |

| Flavor Profile | Fruity, grapefruit. | [4] |

Applications in Flavor and Fragrance

This compound is a versatile ingredient used to build and enhance fruity and floral notes in a variety of products.[5]

Flavor Applications

This compound is particularly effective in creating or enhancing grape and citrus profiles in food and beverage products.

Recommended Applications:

-

Beverages: Fruit juices, soft drinks, and flavored alcoholic beverages.

-

Confectionery: Hard and soft candies, chewing gum, and jellies.

-

Dairy Products: Yogurts and ice creams.

Dosage: While specific usage levels for this compound in food are not widely published, related compounds like methyl anthranilate are used in the range of 5-100 ppm depending on the application.[8] Sensory evaluation is crucial to determine the optimal concentration for a desired flavor profile, as overuse can lead to an artificial or overly sweet character.

Fragrance Applications

In perfumery, this compound is used to impart a bright, fruity, and slightly floral character. It can be used to create tropical, gourmand, and fougère accords.[5]

Recommended Applications:

-

Fine Fragrances: Perfumes and colognes.

-

Personal Care: Shampoos, shower gels, lotions, and soaps.[5]

-

Air Care: Air fresheners and candles.

Dosage: The International Fragrance Association (IFRA) has not issued specific restrictions on the use of this ingredient. However, good manufacturing practices suggest using the lowest effective concentration. A recommended maximum usage level in the final fragrance concentrate is up to 3.0000%.[1][7]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Model Beverage

This protocol outlines a method for determining the detection and recognition thresholds of this compound in a simple beverage system.

Caption: Sensory Evaluation Workflow.

Objective: To determine the detection and recognition thresholds of this compound in a model beverage.

Materials:

-

This compound (≥97% purity)

-

Ethanol (food grade)

-

Sucrose

-

Citric acid

-

Deionized, odor-free water

-

Glass beakers and volumetric flasks

-

Pipettes

-

Sensory evaluation booths with controlled lighting and ventilation

-

Opaque, coded sample cups

Procedure:

-

Stock Solution Preparation: Prepare a 1000 ppm stock solution of this compound in food-grade ethanol.

-

Model Beverage Preparation: Prepare a base solution of 5% sucrose and 0.1% citric acid in deionized water.

-

Dilution Series: Create a series of dilutions of the stock solution in the model beverage base. A geometric progression (e.g., 0.01, 0.02, 0.04, 0.08, 0.16, 0.32, 0.64, 1.28 ppm) is recommended.

-

Sensory Panel: Assemble a panel of 20-25 trained sensory assessors.

-

Testing Protocol (Triangle Test):

-

Present panelists with a set of three samples, where two are the model beverage base (control) and one contains a specific concentration of the flavor active (test sample).

-

The order of presentation should be randomized.

-

Ask panelists to identify the "odd" sample.

-

Start with the lowest concentration and proceed in ascending order.

-

-

Data Analysis:

-

The detection threshold is defined as the concentration at which a statistically significant proportion of the panel (typically determined by binomial distribution) can correctly identify the odd sample.

-

The recognition threshold is the lowest concentration at which a significant number of panelists can correctly describe the characteristic flavor (e.g., "grape," "fruity").

-

Protocol 2: Evaluation of Fragrance Performance in a Simple Lotion Base

This protocol provides a framework for assessing the olfactory characteristics and performance of this compound in a cosmetic product.

Caption: Fragrance Evaluation Workflow.

Objective: To evaluate the odor profile, intensity, and stability of this compound in a lotion base.

Materials:

-

This compound

-

Unfragranced lotion base

-

Other fragrance raw materials (for building a complete accord, if desired)

-

Glass beakers, stirring rods

-

Perfumer's smelling strips (blotters)

-

Storage containers

Procedure:

-

Fragrance Compounding: Prepare a fragrance concentrate containing this compound at a known percentage (e.g., 10% in a simple floral or fruity base).

-

Product Preparation: Incorporate the fragrance concentrate into the unfragranced lotion base at various concentrations (e.g., 0.5%, 1.0%, 1.5%). Ensure thorough mixing.

-

Evaluation:

-

On Blotter: Dip smelling strips into the fragranced lotions. Evaluate the initial odor impact and the evolution of the scent over time (dry-down) at regular intervals (e.g., 5 min, 30 min, 1 hr, 4 hrs).

-

On Skin: Apply a small amount of each lotion to the skin of trained panelists. Evaluate the top, middle, and base notes as the fragrance evolves with body heat.

-

-

Data Collection: Panelists should rate the intensity of the grape/fruity character and any other perceived notes on a numerical scale (e.g., 1-9). They should also provide descriptive terms for the scent profile at different time points.

-

Stability Testing: Store the fragranced lotion samples under controlled conditions (e.g., 40°C) and evaluate their odor profile weekly to assess the stability of this compound in the product base.

Signaling Pathways in Olfactory Perception

The perception of odors is initiated by the binding of volatile compounds to olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific OR that responds to this compound has not been definitively identified in the available literature, the general mechanism of olfactory signal transduction is well-established. It is likely that this molecule, like other esters, interacts with a specific subset of ORs to elicit its characteristic fruity-grape aroma.

Caption: Olfactory Signal Transduction.

Safety and Regulatory Information

-

IFRA: The International Fragrance Association has noted that this compound has the potential to form nitrosamines in nitrosating systems. Downstream users should be aware of this potential and take appropriate measures.[1][5][7]

-

FEMA GRAS: This substance is FEMA GRAS (Generally Recognized as Safe) for use as a flavoring agent (FEMA No. 4149).[2][3]

-

JECFA: Meets purity specifications of the Joint FAO/WHO Expert Committee on Food Additives.[2][3]

Conclusion

This compound is a valuable aroma chemical for creating sweet, fruity, and grape-like notes in a wide range of flavor and fragrance applications. The protocols provided offer a starting point for researchers to systematically evaluate its sensory properties and performance in various product matrices. Further research to determine precise sensory thresholds and to identify the specific olfactory receptors that bind to this molecule would be of significant value to the field.

References

- 1. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 2. scent.vn [scent.vn]

- 3. Isobutyl N-methylanthranilate ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. contractlaboratory.com [contractlaboratory.com]

- 5. flavorsum.com [flavorsum.com]

- 6. parchem.com [parchem.com]

- 7. isobutyl methyl anthranilate, 65505-24-0 [thegoodscentscompany.com]

- 8. Methyl Anthranilate (MA) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

Application Notes and Protocols for Isobutyl 2-(methylamino)benzoate as a Perfuming Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 2-(methylamino)benzoate, also known as Isobutyl N-methylanthranilate (CAS No. 65505-24-0), is a fragrance ingredient valued for its characteristic fruity aroma, with prominent grape and grapefruit notes.[1][2] These application notes provide a comprehensive overview of its use as a perfuming agent, including its physicochemical properties, safety considerations, and detailed protocols for its evaluation in research and product development contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, stability testing, and safety assessments.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | Isobutyl N-methylanthranilate | [4][5] |

| CAS Number | 65505-24-0 | [1] |

| Molecular Formula | C₁₂H₁₇NO₂ | [5] |

| Molecular Weight | 207.27 g/mol | [5] |

| Appearance | Pale yellow solid (estimated) | [4] |

| Odor Profile | Fruity, grape, grapefruit | [1][4] |

| Melting Point | 70.00 °C @ 760.00 mm Hg | [4] |

| Boiling Point | 296.00 to 297.00 °C @ 760.00 mm Hg | [4] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [4] |

| Flash Point | 272.00 °F (133.33 °C) (closed cup) | [4] |

| Solubility | Very slightly soluble in water; Soluble in alcohol. | [4][5] |

| logP (o/w) | 4.078 (estimated) | [4] |

Safety and Regulatory Information

The safety of fragrance ingredients is paramount. This compound has been assessed by the Research Institute for Fragrance Materials (RIFM), providing a foundation for its safe use.[1][6] Additionally, the International Fragrance Association (IFRA) has established standards for its use in various product categories.[4]

Key Safety Considerations:

-

Nitrosamine Formation: This material has the potential to form nitrosamines in the presence of nitrosating agents. Therefore, it should not be used in formulations containing such agents.[4]

-

Usage Restrictions: IFRA provides specific maximum usage levels for this compound in different consumer product categories to ensure consumer safety. Researchers and formulators must adhere to these guidelines. The recommendation for isobutyl methyl anthranilate usage is up to 3.0000% in the fragrance concentrate.[4]

A detailed safety assessment has been published by RIFM, and it is recommended to consult this publication for a comprehensive understanding of the toxicological profile.[1]

Experimental Protocols

The following protocols are provided as general methodologies for the evaluation of this compound as a perfuming agent. These should be adapted and validated for specific experimental conditions and product matrices.

Sensory Analysis: Odor Profile and Intensity

Objective: To characterize the odor profile and intensity of this compound.

Methodology:

-

Panel Selection and Training: Assemble a panel of trained sensory assessors. Training should include the recognition and rating of various fragrance notes.

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent, such as ethanol or diethyl phthalate. Concentrations should range from below the expected detection threshold to a clearly perceivable level.

-

Odor Profile Description: Present the samples to the panelists on smelling strips. Panelists should independently describe the odor characteristics, using a standardized fragrance vocabulary.

-

Intensity Rating: Panelists should rate the odor intensity of each dilution on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).

-

Data Analysis: Compile the descriptive terms to create a comprehensive odor profile. Analyze the intensity ratings to establish a dose-response relationship.

Stability Testing in a Cosmetic Formulation

Objective: To evaluate the stability of this compound in a representative cosmetic base (e.g., a lotion or cream).

Methodology:

-

Formulation: Prepare a batch of the cosmetic base and divide it into two portions. To one portion, add this compound at a predetermined concentration. The other portion will serve as the control.

-

Packaging: Package the formulations in appropriate containers.

-

Storage Conditions: Store the samples under various conditions to assess stability:

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.

-

Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for a duration representative of the product's intended shelf life.

-

Light Exposure: Exposure to UV light to assess potential for photodegradation and discoloration.

-

-

Evaluation Intervals: Evaluate the samples at predetermined time points (e.g., 0, 1, 2, and 3 months for accelerated testing).

-

Parameters to Evaluate:

-

Physical Properties: Color, odor, appearance, pH, and viscosity.

-

Chemical Properties: Concentration of this compound using a suitable analytical method (e.g., GC-MS).

-

-

Data Analysis: Compare the results from the test formulation to the control at each time point to identify any significant changes.

Skin Sensitization Potential Assessment (In Vitro)

Objective: To assess the skin sensitization potential of this compound using in vitro methods as alternatives to animal testing. The Adverse Outcome Pathway (AOP) for skin sensitization involves several key events that can be modeled by in vitro assays.

Methodology: A combination of in vitro tests covering different key events of the AOP is recommended.

-

Direct Peptide Reactivity Assay (DPRA) - Key Event 1 (Molecular Initiating Event):

-

Principle: Measures the reactivity of the test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding of haptens to skin proteins.

-

Procedure: Incubate this compound with the synthetic peptides. Quantify the depletion of the peptides using HPLC.

-

Endpoint: Percentage of peptide depletion.

-

-

KeratinoSens™ or LuSens™ Assay - Key Event 2 (Keratinocyte Activation):

-

Principle: Measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in keratinocytes.

-

Procedure: Expose a reporter cell line (e.g., HaCaT keratinocytes) to various concentrations of this compound. Measure the induction of a reporter gene (e.g., luciferase).

-

Endpoint: EC1.5 value (concentration at which gene expression is induced by 1.5-fold).

-

-

human Cell Line Activation Test (h-CLAT) - Key Event 3 (Dendritic Cell Activation):

-

Principle: Measures the activation of dendritic cells by assessing the expression of cell surface markers (CD54 and CD86).

-

Procedure: Expose a human monocytic cell line (e.g., THP-1) to this compound. Measure the expression of CD54 and CD86 using flow cytometry.

-

Endpoint: EC150 (for CD86) and EC200 (for CD54) values (concentrations at which marker expression is upregulated by 150% and 200%, respectively).

-

Data Integration and Interpretation: The results from these assays are integrated in a defined approach to predict the skin sensitization potential and, in some cases, potency.

References

- 1. RIFM fragrance ingredient safety assessment, isobutyl N-methylanthranilate, CAS Registry Number 65505-24-0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound Isobutyl N-methylanthranilate (FDB016825) - FooDB [foodb.ca]

- 3. SID 135267700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isobutyl methyl anthranilate, 65505-24-0 [thegoodscentscompany.com]

- 5. scent.vn [scent.vn]

- 6. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography for the Quantification of Isobutyl 2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of Isobutyl 2-(methylamino)benzoate using High-Performance Liquid Chromatography (HPLC). The protocols and data presented herein are designed to offer a robust and reliable method for the quantification of this compound in various sample matrices.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research.[1] Accurate and precise analytical methods are crucial for its quantification in research and development, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic molecules due to its high sensitivity, specificity, and resolving power. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

A detailed methodology for the HPLC analysis of this compound is provided below. This protocol is based on established methods for structurally similar compounds, such as aminobenzoate derivatives and parabens.[2][3][4]

1. Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following steps are recommended:

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in a 10 mL volumetric flask using HPLC-grade methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

For liquid samples, a "dilute and shoot" approach may be applicable. Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.[5]

-

For solid or semi-solid matrices, an extraction step is necessary. A common technique involves homogenizing the sample with a suitable organic solvent (e.g., methanol or acetonitrile), followed by centrifugation and filtration.[6]

-

All samples and standard solutions should be filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove particulate matter and prevent column clogging.[7]

-

2. HPLC Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These may require optimization based on the specific instrumentation and sample matrix.

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Core-shell particle columns (e.g., 2.6 µm particle size) can also be used for higher efficiency.[2][3][4] |

| Mobile Phase | A mixture of acetonitrile and water (or a suitable buffer like ammonium acetate). A common starting point is a 60:40 (v/v) ratio of acetonitrile to water.[8] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | A photodiode array detector can be used to scan for the optimal wavelength. Based on the benzoyl chromophore, a wavelength of approximately 254 nm is a good starting point.[2][3][4] |

| Injection Volume | 10 µL |

Data Presentation

The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are illustrative and should be determined experimentally during method validation.

| Parameter | Expected Value |

| Retention Time (RT) | Dependent on the exact conditions, but expected to be in the range of 3-10 minutes with the recommended setup. |

| Linearity (r²) | > 0.999 for the concentration range of 1-100 µg/mL. |

| Limit of Detection (LOD) | Estimated to be in the low ng/mL range.[9] |

| Limit of Quantification (LOQ) | Estimated to be in the mid to high ng/mL range. |

| Precision (%RSD) | < 2% for replicate injections. |

| Accuracy (% Recovery) | 98-102% |

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the HPLC analysis of this compound.

Caption: Workflow for sample and standard preparation for HPLC analysis.

Caption: Logical flow of the HPLC analytical process.

References

- 1. Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester [webbook.nist.gov]

- 2. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. | Semantic Scholar [semanticscholar.org]

- 5. agilent.com [agilent.com]

- 6. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the NMR Analysis of Isobutyl 2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of Isobutyl 2-(methylamino)benzoate, a key intermediate in various synthetic pathways. The protocols outlined below detail the necessary steps for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, NMR analysis is crucial for confirming its identity, purity, and structural integrity. This document provides predicted ¹H and ¹³C NMR data and standardized protocols for its analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR principles.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.90 | Doublet of doublets (dd) | ~8.0, 1.5 | Aromatic H |

| ~7.35 | Triplet of doublets (td) | ~8.5, 1.5 | Aromatic H |

| ~6.65 | Doublet (d) | ~8.5 | Aromatic H |

| ~6.55 | Triplet (t) | ~7.5 | Aromatic H |

| ~8.0 (broad) | Singlet (s) | - | NH |

| ~4.10 | Doublet (d) | ~6.5 | O-CH₂ |

| ~2.90 | Singlet (s) | - | N-CH₃ |

| ~2.05 | Heptet | ~6.7 | CH |

| ~1.00 | Doublet (d) | ~6.7 | C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C=O |

| ~150.0 | Aromatic C-N |

| ~134.0 | Aromatic C-H |

| ~131.5 | Aromatic C-H |

| ~115.0 | Aromatic C-H |

| ~112.0 | Aromatic C-H |

| ~110.0 | Aromatic C-CO |

| ~71.0 | O-CH₂ |

| ~30.0 | N-CH₃ |

| ~28.0 | CH |

| ~19.0 | C(CH₃)₂ |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[3]

Materials:

-

This compound (5-25 mg for ¹H NMR, 10-50 mg for ¹³C NMR)[4]

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes[4]

-

Pasteur pipette and cotton or glass wool[4]

-

Vortex mixer

Procedure:

-

Weigh the appropriate amount of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3]

-

Vortex the mixture until the sample is completely dissolved.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Ensure the sample height in the NMR tube is at least 4.5 cm.[4]

-

Cap the NMR tube securely.

NMR Data Acquisition